molecular formula C11H11NO B1625883 2-(Quinolin-4-YL)ethanol CAS No. 55908-35-5

2-(Quinolin-4-YL)ethanol

Cat. No.: B1625883
CAS No.: 55908-35-5
M. Wt: 173.21 g/mol
InChI Key: GURVLXOUOWEPHS-UHFFFAOYSA-N
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Description

2-(Quinolin-4-YL)ethanol is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-4-YL)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which can be obtained through various methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.

    Functionalization: The quinoline is then functionalized at the fourth position to introduce a suitable leaving group, such as a halide (e.g., bromine or chlorine).

    Nucleophilic Substitution: The functionalized quinoline undergoes a nucleophilic substitution reaction with an appropriate nucleophile, such as ethanol, under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Quinolin-4-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid or quinoline-4-aldehyde.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Quinolin-4-YL)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It serves as a precursor for the development of biologically active compounds with potential therapeutic applications.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

2-(Quinolin-4-YL)ethanol can be compared with other quinoline derivatives:

    Similar Compounds: 2-(6-Substituted quinolin-4-YL)-1-alkoxypropan-2-ol, 4-Hydroxy-2-quinolones, and quinolinyl-pyrazoles.

    Uniqueness: The presence of the ethanol group at the second position of the quinoline ring makes this compound unique in terms of its reactivity and potential applications. It offers a versatile scaffold for the synthesis of various biologically active compounds.

Properties

IUPAC Name

2-quinolin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7,13H,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVLXOUOWEPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480605
Record name 2-(QUINOLIN-4-YL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55908-35-5
Record name 4-Quinolineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55908-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(QUINOLIN-4-YL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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